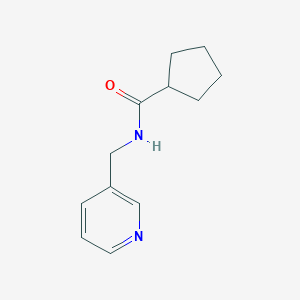
2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide, also known as PPSA, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. PPSA belongs to the class of thioacetamide derivatives and has been found to exhibit interesting biological activities, making it a promising candidate for drug development.
作用機序
The exact mechanism of action of 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide has also been found to reduce the level of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize and has been well-characterized in terms of its chemical and physical properties. 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide has also been found to be stable under a variety of conditions. However, one limitation of 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the efficacy of 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide in treating various types of cancer and to elucidate its mechanism of action. Another area of interest is the neuroprotective effects of 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide. Additional studies are needed to determine the potential use of 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide in treating neurodegenerative diseases. Finally, further studies are needed to understand the biochemical and physiological effects of 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide and to determine its potential use in other therapeutic applications.
合成法
2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-chloropyridine with thiourea to form 2-(4-pyridyl)thiourea. This intermediate is then reacted with 2-bromoacetophenone to yield 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide. The synthesis method of 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide has been well-established and can be easily reproduced in the laboratory.
科学的研究の応用
2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and antioxidant activities. 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide has also been shown to possess antitumor properties and has been investigated for its potential use in cancer therapy. Furthermore, 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide has been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide |
|---|---|
分子式 |
C19H16N2OS |
分子量 |
320.4 g/mol |
IUPAC名 |
2-phenyl-2-phenylsulfanyl-N-pyridin-4-ylacetamide |
InChI |
InChI=1S/C19H16N2OS/c22-19(21-16-11-13-20-14-12-16)18(15-7-3-1-4-8-15)23-17-9-5-2-6-10-17/h1-14,18H,(H,20,21,22) |
InChIキー |
QROGEJYQZYAFPZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=NC=C2)SC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=NC=C2)SC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![dimethyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}terephthalate](/img/structure/B258739.png)
![N-(2-bromophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258740.png)
![Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258743.png)

![3-({[3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B258746.png)
![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258748.png)
![1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B258749.png)
![5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B258750.png)
![5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B258751.png)


![N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258761.png)
![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)
![3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide](/img/structure/B258766.png)